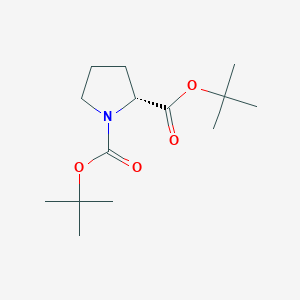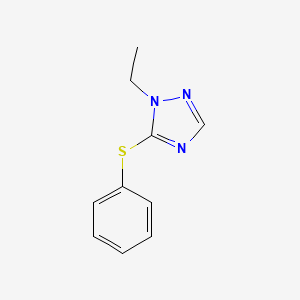![molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4](/img/structure/B12875696.png)
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes::
Oxidation of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: This compound can be synthesized by oxidizing the corresponding oxazole ring using suitable reagents.
Reduction of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: Reduction of the oxazole ring can yield the desired compound.
Substitution Reactions: Substituting functional groups on the oxazole or cyclohexane rings can lead to various derivatives.
Industrial Production:: Industrial-scale production methods may involve catalytic processes, solvent selection, and optimization of reaction conditions. specific details are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding an oxazole N-oxide.
Reduction: Reduction of the oxazole ring can lead to amines or other reduced forms.
Substitution: Substituting the hydroxyl group or other positions can modify its properties.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or metal-based catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various reagents based on the desired substitution pattern.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. These could include oxazole N-oxides, amines, or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar structural features include cyclohexanol derivatives and oxazole-containing molecules.
Propriétés
Numéro CAS |
89743-88-4 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
Clé InChI |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


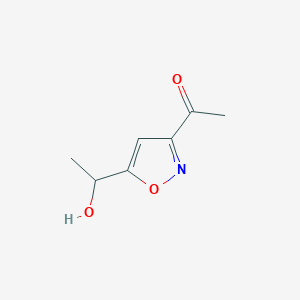

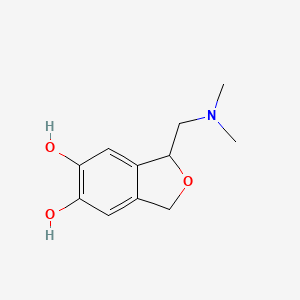
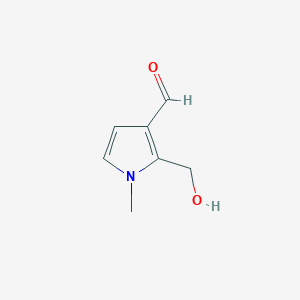



![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
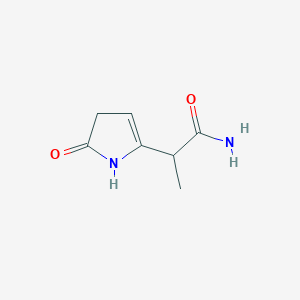
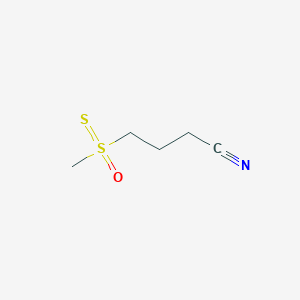
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)
